REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:14])[CH:5]([C:12]#[N:13])[NH:6][C:7](=O)[CH:8]([CH3:10])[CH3:9])[CH3:2].COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:24])=CC=1.CCCCCCC.C1COCC1>C1(C)C=CC=CC=1>[CH2:1]([O:3][C:4]([C:5]1[N:6]=[C:7]([CH:8]([CH3:10])[CH3:9])[S:24][C:12]=1[NH2:13])=[O:14])[CH3:2]
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Name
|
cyano-isobutyrylamino-acetic acid ethyl ester
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Quantity
|
139 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(NC(C(C)C)=O)C#N)=O
|
Name
|
|
Quantity
|
170 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
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Name
|
|
Quantity
|
1.4 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool the mixture
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Type
|
CONCENTRATION
|
Details
|
concentrate to dryness in vacuo on a rotovapor
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1N=C(SC1N)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 353 g | |
YIELD: CALCULATEDPERCENTYIELD | 392.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |